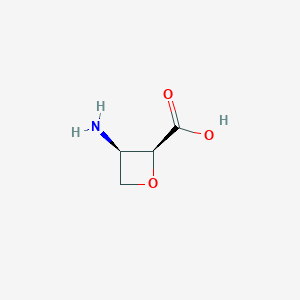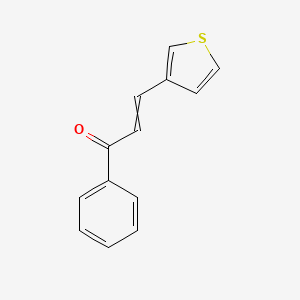
4-Bromo-2-(trifluorometil)fenil isocianato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups. For instance, the synthesis of brominated liquid crystal materials or antitumor agents illustrates the use of bromination and subsequent reactions to introduce functional groups (Ren Guo-du, 2001); (Yan Feng-mei & Liu He-qin, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate can be determined through crystallography and computational methods. For example, the crystal and molecular structure of certain adducts have been elucidated, showing specific geometrical features (M. Newton et al., 1967).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group. These reactions enable the synthesis of polymers, derivatives, and other functionalized compounds (S. Ingalls et al., 1984); (C. Korepp et al., 2007).
Physical Properties Analysis
The physical properties of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and related compounds can be inferred from their molecular structure, such as crystallography data, which provides insights into the material's stability, density, and molecular geometry. Studies on similar compounds highlight the importance of crystal structure in understanding physical properties (A. Soltani et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are largely determined by the functional groups present in the molecule. The isocyanate group, in particular, is highly reactive towards nucleophiles, enabling a wide range of chemical transformations. Research on related compounds sheds light on the reactivity patterns and potential applications of these molecules in synthetic chemistry (Katsuhiro Maeda & Y. Okamoto, 1998).
Aplicaciones Científicas De Investigación
Bloques de construcción orgánicos
El 4-Bromo-2-(trifluorometil)fenil isocianato se utiliza como bloque de construcción orgánico en diversas reacciones químicas {svg_1}. Es un compuesto versátil que puede utilizarse para sintetizar una amplia gama de moléculas orgánicas.
Síntesis de quimiosensores fluorescentes
Este compuesto se ha utilizado en la síntesis de quimiosensores fluorescentes de transferencia de electrones fotoinducida (PET) {svg_2} {svg_3}. Estos quimiosensores se utilizan en diversos campos, incluida la vigilancia ambiental, el diagnóstico médico y el análisis químico.
Síntesis de sensores basados en amidourea para aniones
El this compound también se utiliza en la síntesis de 2-etil-6-[(4-trifluorometilfenilcarbamoyl)hidrazino]-benzo[de]isoquinolina-1,3-diona, un sensor basado en amidourea para aniones {svg_4} {svg_5}. Estos sensores son útiles para detectar aniones en diversos sistemas químicos y biológicos.
Producción de compuestos biológicamente activos
Un estudio de 1977 realizado por E. Kuehle y E. Klauke exploró el uso de isocianatos aromáticos fluorados, incluido el this compound, como intermediarios para producir herbicidas, insecticidas y fungicidas. Estos compuestos desempeñan un papel crucial en la agricultura y el control de plagas.
Propiedades
IUPAC Name |
4-bromo-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHKVBCBXPKKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392869 |
Source


|
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41513-02-4, 186589-12-8 |
Source


|
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Isovaline, 3-Methyl-N-[(phenylMethoxy)carbonyl]-](/img/no-structure.png)



![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)